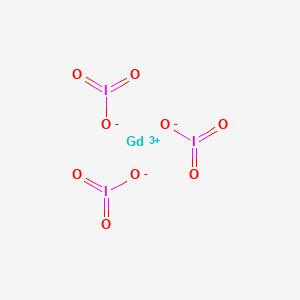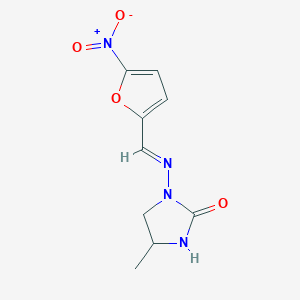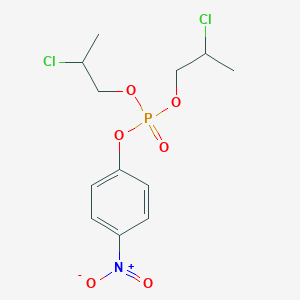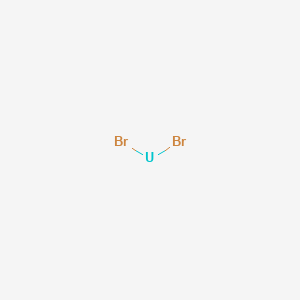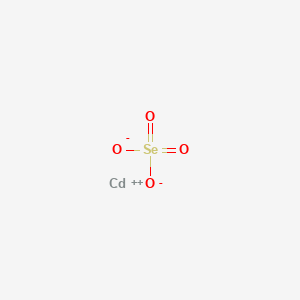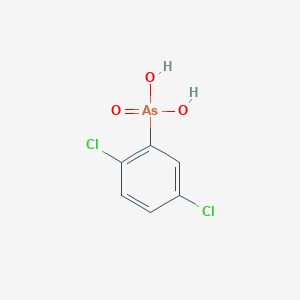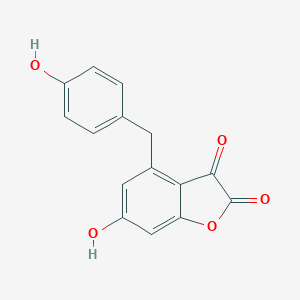![molecular formula C19H20O6 B084303 2,3,10-trimethoxy-7,12a-dihydro-5H-isochromeno[4,3-b]chromen-6a-ol CAS No. 14991-62-9](/img/structure/B84303.png)
2,3,10-trimethoxy-7,12a-dihydro-5H-isochromeno[4,3-b]chromen-6a-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,10-trimethoxy-7,12a-dihydro-5H-isochromeno[4,3-b]chromen-6a-ol, also known as Hesperetin, is a flavanone that is commonly found in citrus fruits. It has been the subject of scientific research due to its potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The mechanism of action of hesperetin is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in inflammation and oxidative stress.
Biochemische Und Physiologische Effekte
2,3,10-trimethoxy-7,12a-dihydro-5H-isochromeno[4,3-b]chromen-6a-ol has been shown to have numerous biochemical and physiological effects on the body. It has been found to reduce inflammation, lower blood pressure, improve insulin sensitivity, and reduce the risk of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using hesperetin in lab experiments is that it is a naturally occurring compound that can be easily extracted from citrus fruits. Additionally, it has been extensively studied and has a well-established safety profile. However, one limitation is that it may not be as potent as synthetic compounds, which may limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are numerous future directions for research on hesperetin. One area of interest is its potential as a treatment for cancer, as it has been shown to have anticancer properties. Additionally, further research is needed to fully understand its mechanism of action and to determine the optimal dosage and administration methods for various health conditions.
Synthesemethoden
2,3,10-trimethoxy-7,12a-dihydro-5H-isochromeno[4,3-b]chromen-6a-ol can be synthesized through various methods, including chemical synthesis and extraction from natural sources. Chemical synthesis involves the use of chemical reactions to create the compound, while extraction from natural sources involves the isolation of the compound from citrus fruits.
Wissenschaftliche Forschungsanwendungen
2,3,10-trimethoxy-7,12a-dihydro-5H-isochromeno[4,3-b]chromen-6a-ol has been the subject of numerous scientific studies due to its potential health benefits. It has been shown to have anti-inflammatory properties, which may help reduce the risk of chronic diseases such as diabetes, heart disease, and cancer. Additionally, hesperetin has been found to have antioxidant properties, which may help protect cells from damage caused by free radicals.
Eigenschaften
CAS-Nummer |
14991-62-9 |
|---|---|
Produktname |
2,3,10-trimethoxy-7,12a-dihydro-5H-isochromeno[4,3-b]chromen-6a-ol |
Molekularformel |
C19H20O6 |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
2,3,10-trimethoxy-7,12a-dihydro-5H-isochromeno[4,3-b]chromen-6a-ol |
InChI |
InChI=1S/C19H20O6/c1-21-13-5-4-11-9-19(20)18(25-15(11)7-13)14-8-17(23-3)16(22-2)6-12(14)10-24-19/h4-8,18,20H,9-10H2,1-3H3 |
InChI-Schlüssel |
DOTQXVPWLWIDFI-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(CC3(C(O2)C4=CC(=C(C=C4CO3)OC)OC)O)C=C1 |
Kanonische SMILES |
COC1=CC2=C(CC3(C(O2)C4=CC(=C(C=C4CO3)OC)OC)O)C=C1 |
Synonyme |
5,12a-Dihydro-2,3,10-trimethoxy-[2]benzopyrano[4,3-b][1]benzopyran-6a(7H)-ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



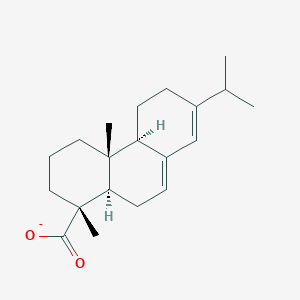
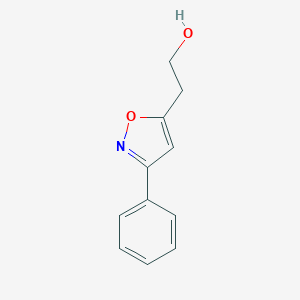
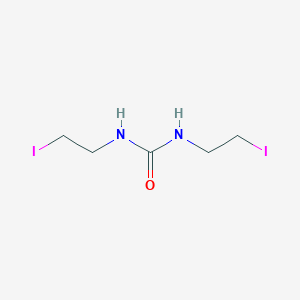
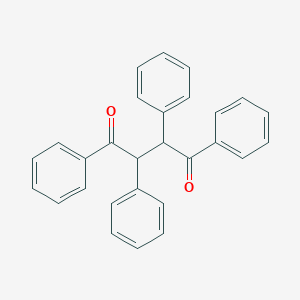
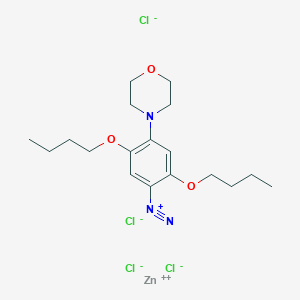
![Phosphine sulfide, [(methylthio)methyl]diphenyl-](/img/structure/B84228.png)

